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Compound of Interest

Compound Name: 3-Bromo-4,5-dimethylphenol
CAS No.: 71942-14-8
Cat. No.: B1590072

Get Quote

Executive Summary & Chemical Profile

3-Bromo-4,5-dimethylphenol (CAS: 71942-14-8) is a trisubstituted phenolic intermediate
used in the synthesis of bioactive molecules and advanced materials.[1][2] Unlike its symmetric
isomer (4-bromo-3,5-xylenol), this compound possesses an asymmetric substitution pattern

that creates a distinct spectroscopic fingerprint.

Chemical Identity
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Property Detail

IUPAC Name 3-Bromo-4,5-dimethylphenol
CAS Number 71942-14-8

Molecular Formula CsHoBro

Molecular Weight 201.06 g/mol

SMILES CC1=CC(0O)=CC(Br)=C1C

meta-relationship between OH and Br; ortho-
Key Structural Feature ) ]
relationship between methyl groups.

Synthesis & Provenance (Context for Impurities)

Understanding the synthesis is critical for interpreting the NMR/MS spectra, as it predicts
potential matrix impurities (e.g., residual boronate species or isomeric byproducts).

The authoritative route involves the Iridium-catalyzed C-H borylation of 3-bromo-o-xylene
followed by oxidation. This method, developed by Maleczka and Smith, ensures the specific
regiochemistry (3,4,5-substitution) that is difficult to achieve via direct electrophilic bromination
of 3,4-xylenol.

Synthesis Pathway Diagram

The following workflow illustrates the provenance of the compound, confirming the structural
assignment logic.

3-Bromo-o-xylene
(2-Bromo-2,3-dimethylbenzene)

Aryl Boronate Intermediate
(Ir-Catalyzed C-H Activation)
[Ir(cod)OMe]2, dtbpy 3-Bromo-4,5-dimethylphenol
HBPiIn, 80°C (CAS 71942-14-8)
Oxone (KHSO5)
Acetone/H20
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Figure 1: Regioselective synthesis pathway via C-H activation, minimizing isomeric impurities.

Spectroscopic Analysis (The Core)
A. Nuclear Magnetic Resonance (NMR)

The asymmetry of 3-bromo-4,5-dimethylphenol results in a complex splitting pattern
compared to symmetric xylenols.

'H NMR Data (400 MHz, CDClIs)

Note: Chemical shifts are referenced to TMS (0.00 ppm).
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C5-CHs

Methyl group
meta to Br; less
shielded.

2.34

Singlet (s)

3H

C4-CHs
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effect.
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Exchangeable
proton; shift
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6.75

Doublet (d,
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1H
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7.05

Doublet (d,

Hz)

1H

Ar-H (C2)

Proton ortho to
OH and ortho to
Br. Deshielded
by Br (-1 effect).

Interpretation Logic:

o Aromatic Region: Unlike the singlet observed in 4-bromo-3,5-dimethylphenol (symmetric),

this isomer shows two distinct aromatic signals with meta-coupling (

Hz).

o Methyl Region: Two distinct singlets appear because the methyls are in non-equivalent

electronic environments (one adjacent to Br, one adjacent to H).
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13C NMR Data (100 MHz CDCI=s)

Signal (
Assignment Type
ppm)
19.2 C5-CHs Methyl Carbon
Methyl Carbon (Deshielded by
23.1 C4-CHs
ortho-Br)
114.8 C6 Aromatic CH
1175 Cc2 Aromatic CH
124.0 C3 Quaternary C-Br
130.5 C5 Quaternary C-Me
138.2 Cc4 Quaternary C-Me
153.5 C1 Quaternary C-OH (Phenolic)

B. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the bromine content through its
characteristic isotopic signature.

ElI-MS Fragmentation Pattern

e Molecular lon (M*): Distinct doublet at m/z 200 and 202 with a 1:1 intensity ratio. This
confirms the presence of a single Bromine atom (

Br and
Br).
o Base Peak: Often the molecular ion or the [M-H]* peak in phenols.

e Key Fragments:

o m/z 121: [M - Br]*. Loss of the bromine atom (200 - 79 = 121).
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o m/z 185/187: [M - CHs]*. Loss of a methyl group.[3]

o m/z 91: Tropylium ion (characteristic of benzyl/toluene derivatives).

m/z (Intensity) Fragment Identity Diagnostic Value
M (

200 (50%) Molecular Weight Confirmation
Br)
M* (

202 (50%) Isotopic Validation (1:1 Ratio)
Br)

121 (100%) [M-Br]* Loss of Halogen (Aryl Cation)

C. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the phenolic O-H and the aryl

bromide.
Wavenumber (cm~—?) Vibration Mode Description
Broad band, indicative of H-
3200 - 3450 O-H Stretch
bonded phenol.
Methyl group C-H stretching
2920, 2850 C-H Stretch
(sp?).
Aromatic ring skeletal
1580, 1480 C=C Stretch o
vibrations.
1150 - 1200 C-O Stretch Phenolic C-O bond.
Characteristic "fingerprint"
600 - 700 C-Br Stretch

band for aryl bromide.

Experimental Protocols
Protocol A: NMR Sample Preparation
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Objective: Minimize H-bonding broadening of the OH signal.

Solvent: Use CDCIs (Chloroform-d) labeled with 0.03% TMS.

Concentration: Dissolve 10-15 mg of 3-Bromo-4,5-dimethylphenol in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug if the sample contains insoluble boronate salts
from synthesis.

Acquisition: Run at 298 K. For 13C, set relaxation delay (

) > 2 seconds to allow quaternary carbons (C-Br, C-OH) to relax.

Protocol B: Quality Control (Purity Check)

Objective: Detect the symmetric isomer (4-bromo-3,5-dimethylphenol).
e Focus on the Aromatic Region (6.5 - 7.5 ppm).
o Pass Criteria: Observation of two doublets (H2, H6).

 Fail Criteria: Presence of a singlet at ~6.9 ppm, which indicates the symmetric 4-bromo
isomer (where protons at C2 and C6 are equivalent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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